molecular formula C19H14BrF3N2S B11079896 N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11079896
M. Wt: 439.3 g/mol
InChI Key: TYZPBQZNVYCPOV-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a trifluoromethyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl derivative and a thioamide. The prop-2-en-1-yl group is introduced via an alkylation reaction, and the trifluoromethyl aniline moiety is incorporated through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .

Properties

Molecular Formula

C19H14BrF3N2S

Molecular Weight

439.3 g/mol

IUPAC Name

4-(4-bromophenyl)-3-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C19H14BrF3N2S/c1-2-10-25-17(13-6-8-15(20)9-7-13)12-26-18(25)24-16-5-3-4-14(11-16)19(21,22)23/h2-9,11-12H,1,10H2

InChI Key

TYZPBQZNVYCPOV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br

Origin of Product

United States

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